molecular formula C17H20N2O4S B2880994 2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 328028-84-8

2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B2880994
CAS No.: 328028-84-8
M. Wt: 348.42
InChI Key: VHMOKYXRNWLZBO-UHFFFAOYSA-N
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Description

This compound is a pyrrole derivative with the molecular formula C17H20N2O4S and a molecular weight of 348.42 . It is intended for research use only and not for diagnostic or therapeutic use .


Synthesis Analysis

The synthesis of similar pyrrole derivatives has been reported in the literature. For instance, the Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione . An aldehyde group was then introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle. The pyrrole ring is substituted with two methyl groups at the 2 and 5 positions, a phenyl group at the 1 position, and a carbaldehyde group at the 3 position . The phenyl group is further substituted with a morpholine-4-sulfonyl group .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 211.69° C, a predicted boiling point of 560.1° C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.62 .

Scientific Research Applications

Molecular Rearrangements and Synthetic Applications

Research into molecular rearrangements of similar structures, such as 4‐iminomethyl‐1,2,3‐triazoles, highlights the chemical flexibility and potential for creating new compounds through the manipulation of existing ones. These processes are crucial in developing novel pharmaceuticals and materials (L'abbé et al., 1990).

Catalysis and Reaction Efficiency

The use of novel catalysts, such as [Pyridine-1-SO3H-2-COOH]Cl, in the synthesis of complex organic molecules, demonstrates the ongoing search for more efficient, less toxic, and environmentally friendly chemical processes. These advancements can lead to more sustainable production methods for various chemicals, including those related to the compound (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Enhancements in Organic Synthesis

Studies on sulfenylation of pyrroles and indoles, for instance, provide a framework for modifying chemical structures to achieve desired properties or reactivities. These modifications are pivotal in drug development and the synthesis of materials with specific characteristics (Gilow et al., 1991).

Anticancer Research

The synthesis and evaluation of novel compounds for their anticancer activity, such as sulfonohydrazide derivatives containing morpholine heterocyclic ring, indicate the potential medicinal applications of complex organic molecules. These studies are crucial in the discovery of new treatments for various types of cancer (Gaur et al., 2022).

Polysaccharide Synthesis

Research into the chemical synthesis of polysaccharides, such as the creation of synthetic polysaccharides with specific repeating units, showcases the broad applicability of organic synthesis techniques in creating materials with potential applications in biotechnology and materials science (Okada et al., 1983).

Future Directions

Pyrrole derivatives, including this compound, are a rich source of biologically active compounds and have significant potential for future research . They can be further explored for their diverse therapeutic response profiles against several diseases or disorders .

Properties

IUPAC Name

2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-10-15(12-20)14(2)19(13)16-4-3-5-17(11-16)24(21,22)18-6-8-23-9-7-18/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMOKYXRNWLZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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